Propachlor-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

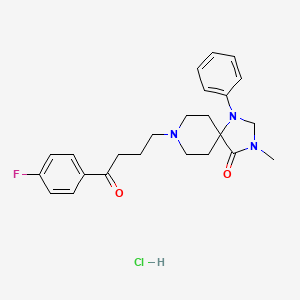

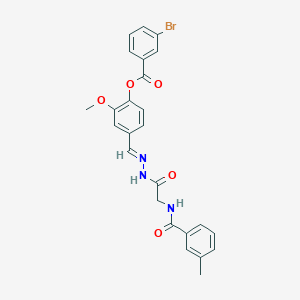

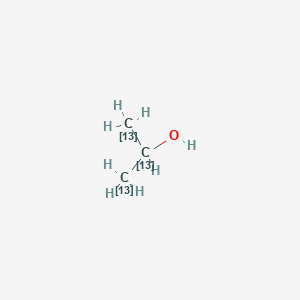

Propachlor-d7, also known as 2-Chloro-N-isopropyl-d7-acetanilide, is a deuterated form of the herbicide propachlor. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C11H7D7ClNO and a molecular weight of 218.73 g/mol .

準備方法

The synthesis of Propachlor-d7 involves the deuteration of propachlor. This process typically includes the introduction of deuterium atoms into the isopropyl group of propachlor. The reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving specialized equipment and reagents to achieve high purity and yield .

化学反応の分析

Propachlor-d7 undergoes various chemical reactions, including nucleophilic substitution and dechlorination. One notable reaction is the dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina. This reaction results in the formation of sulfur nucleophile substituted compounds, such as propachlor dithionite and propachlor ethanesulfonic acid . Common reagents used in these reactions include dithionite and alumina, with reaction conditions such as higher pH and temperature promoting the transformation .

科学的研究の応用

Propachlor-d7 is widely used in scientific research due to its deuterated nature, which makes it an ideal analytical standard. It is employed in various fields, including chemistry, biology, medicine, and industry. In environmental and food safety research, this compound is used to develop sensitive and selective sensors for detecting propachlor residues. These sensors often incorporate advanced materials like molecularly imprinted polymers and gold nanoparticles to enhance detection capabilities . Additionally, this compound is used in studies investigating the environmental fate and transformation of herbicides, providing insights into their degradation pathways and potential impacts on ecosystems .

作用機序

The primary mechanism of action of propachlor, and by extension Propachlor-d7, involves the inhibition of protein biosynthesis. Studies have shown that propachlor inhibits the elongation of roots in plants by affecting nascent protein biosynthesis. This inhibition occurs prior to any observed reduction in RNA synthesis, suggesting that the primary effect is on protein biosynthesis, with secondary effects on nucleic acid synthesis . Additionally, the dechlorination of propachlor through nucleophilic substitution by dithionite involves the formation of sulfur nucleophile substituted compounds, indicating a bimolecular nucleophilic substitution mechanism .

類似化合物との比較

Propachlor-d7 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Similar compounds include other chloroacetanilide herbicides such as alachlor, metolachlor, and acetochlor. These compounds share similar chemical structures and herbicidal properties but differ in their specific applications and environmental behaviors. The deuteration of this compound enhances its stability and makes it a valuable analytical standard for research purposes .

特性

分子式 |

C11H14ClNO |

|---|---|

分子量 |

218.73 g/mol |

IUPAC名 |

2-chloro-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-phenylacetamide |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D |

InChIキー |

MFOUDYKPLGXPGO-SCENNGIESA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C1=CC=CC=C1)C(=O)CCl |

正規SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)